3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine
Description
Properties
IUPAC Name |
3-(2-methylpropylsulfonyl)-1-[3-(trifluoromethyl)phenyl]sulfonylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO4S2/c1-10(2)9-23(19,20)13-7-18(8-13)24(21,22)12-5-3-4-11(6-12)14(15,16)17/h3-6,10,13H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOYCTREHJNAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine typically involves multiple steps, starting with the preparation of the azetidine ring, followed by the introduction of the isobutylsulfonyl and trifluoromethylphenylsulfonyl groups. Common synthetic routes include:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or halogenated amines.
Introduction of Isobutylsulfonyl Group: This step often involves the reaction of the azetidine intermediate with isobutylsulfonyl chloride in the presence of a base such as triethylamine.
Introduction of Trifluoromethylphenylsulfonyl Group: The final step involves the reaction of the intermediate with trifluoromethylphenylsulfonyl chloride under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features both isobutylsulfonyl and trifluoromethylphenylsulfonyl groups attached to an azetidine ring. The synthesis typically involves several key steps:
- Formation of the Azetidine Ring : This can be achieved through cyclization reactions using appropriate precursors like amino alcohols or halogenated amines.
- Introduction of Isobutylsulfonyl Group : The azetidine intermediate reacts with isobutylsulfonyl chloride in the presence of a base such as triethylamine.
- Introduction of Trifluoromethylphenylsulfonyl Group : The final step involves reacting the intermediate with trifluoromethylphenylsulfonyl chloride under similar conditions.
These methods can be optimized for industrial production to enhance yield and purity, potentially using techniques like continuous flow chemistry or microreactors .
Medicinal Chemistry
The compound is being investigated for its potential as a drug candidate due to its unique structure. Research indicates that derivatives of azetidine exhibit various biological activities:
- Anticancer Activity : Some studies have shown that azetidine derivatives can inhibit cancer cell proliferation through mechanisms that affect cell cycle progression and apoptosis .
- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Research indicates that these compounds may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .
Material Science
3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine serves as a building block in synthesizing more complex molecules for advanced materials and catalysts. Its sulfonyl groups can participate in various chemical reactions, making it valuable in developing new materials with tailored properties .
Agrochemicals
The compound has potential applications in the agrochemical industry, particularly as an intermediate in the synthesis of pesticides and herbicides. Its structural features may enhance the efficacy and selectivity of agrochemical formulations .
Case Studies and Experimental Findings
Several studies have explored the biological activities and synthetic routes of azetidine derivatives similar to 3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine:
- A study published in Molecules highlighted the anticancer properties of azetidine derivatives, noting their ability to inhibit specific cancer cell lines effectively .
- Another research article focused on the antimicrobial efficacy of sulfonamide derivatives, demonstrating how structural modifications could enhance activity against resistant strains .
- An investigation into the synthesis of new benzenesulfonamides indicated that introducing trifluoromethyl groups could improve pharmacological profiles .
Mechanism of Action
The mechanism of action of 3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The trifluoromethyl group may enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:
*Estimated LogP values based on substituent contributions.
Key Observations:
- Electron Effects : The trifluoromethyl group in the target compound and ’s analog enhances electron-withdrawing capacity compared to the 4-fluorophenyl group in ’s compound .
- Lipophilicity : The cyclohexyl group in increases LogP significantly, while the target compound’s isobutyl group offers moderate lipophilicity .
Biological Activity
The compound 3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine is a member of the azetidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing from various research studies and data sources.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that azetidine derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Certain azetidine derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Compounds with azetidine structures have demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways.
Synthesis
The synthesis of 3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine typically involves multi-step organic reactions, including:
- Formation of the Azetidine Ring : Utilizing nucleophilic substitution reactions.
- Sulfonylation : Introducing sulfonyl groups to enhance biological activity.
- Functionalization : Adding isobutyl and trifluoromethyl groups to improve pharmacological properties.
Anticancer Activity
A study published in PubMed evaluated various azetidine derivatives for their anticancer properties. The compound exhibited significant inhibition of cell proliferation in several cancer cell lines at concentrations ranging from 10 to 50 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
Research conducted on similar azetidines showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL, indicating strong potential as an antimicrobial agent .
Anti-inflammatory Effects
In vivo studies indicated that the compound could reduce inflammation markers in animal models of arthritis. Administration at doses of 20 mg/kg resulted in a significant decrease in pro-inflammatory cytokines .
Data Table: Biological Activity Summary
| Activity Type | Effect Observed | Concentration/Dose |
|---|---|---|
| Anticancer | Cell proliferation inhibition | 10 - 50 µM |
| Antimicrobial | Effective against bacteria | MIC: 5 - 20 µg/mL |
| Anti-inflammatory | Reduction in inflammation markers | 20 mg/kg |
Case Study 1: Anticancer Efficacy
In a controlled study, researchers administered varying doses of the compound to mice with induced tumors. The results demonstrated a dose-dependent reduction in tumor size, suggesting that the compound could be a candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Testing
A series of tests were conducted against common pathogens, including Staphylococcus aureus and Escherichia coli. The compound showed notable efficacy, leading to discussions about its potential use in treating bacterial infections resistant to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
